para-amino-Blebbistatin

Übersicht

Beschreibung

para-amino-Blebbistatin: is a water-soluble, non-fluorescent, photostable myosin II inhibitor. It is a derivative of blebbistatin, developed to overcome some of the limitations of blebbistatin, such as phototoxicity and poor solubility . This compound has shown promise in various research applications due to its favorable inhibitory properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of para-amino-Blebbistatin involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions: para-amino-Blebbistatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule .

Wissenschaftliche Forschungsanwendungen

Myosin II Inhibition

Para-amino-blebbistatin exhibits potent inhibitory effects on various myosin II isoforms. Research has shown that it maintains similar inhibitory properties compared to blebbistatin and para-nitroblebbistatin while offering improved solubility and photostability. This makes it an ideal candidate for experiments requiring high concentrations of the inhibitor without the adverse effects associated with light exposure or cytotoxicity .

Table 1: Inhibitory Properties of this compound

| Compound | IC50 (μM) | Water Solubility (μM) | Photostability | Cytotoxicity |

|---|---|---|---|---|

| This compound | 17.8 | 440 | High | Low |

| Blebbistatin | 6.4 | <10 | Low | High |

| Para-Nitroblebbistatin | 14.7 | 10 | Moderate | Moderate |

Cell Motility and Migration Studies

AmBleb has been utilized to study the effects of myosin inhibition on cell motility and migration. In wound healing assays with HeLa cells, treatment with this compound significantly increased cell motility compared to untreated controls. This suggests that inhibiting myosin II can enhance cellular movement, providing insights into cellular dynamics during tissue repair processes .

Cytokinesis and Cell Division Research

One of the notable applications of this compound is in the study of cytokinesis. It has been demonstrated that this compound can block cytokinesis in various cell types, leading to multinucleated cells. This property is particularly useful in cancer research as it allows for the investigation of cell division mechanisms and the potential development of anti-cancer therapies targeting non-muscle myosin II .

Case Study: Inhibition of Cytokinesis in HeLa Cells

In experiments where HeLa cells were treated with varying concentrations of AmBleb, researchers observed a complete inhibition of cytokinesis at concentrations of 25 μM or higher, resulting in no significant increase in cell number over three days . This effect was comparable to that observed with para-nitroblebbistatin but slower in onset.

Developmental Biology Applications

The non-cytotoxic nature of this compound allows its use in developmental biology studies, particularly involving model organisms like zebrafish. In vivo studies have shown that AmBleb does not adversely affect zebrafish embryo development even at high concentrations, making it a valuable tool for investigating developmental processes without compromising organism viability .

Table 2: Effects on Zebrafish Embryo Development

| Concentration (μM) | Survival Rate (%) after 72 hours |

|---|---|

| 0 | 100 |

| 10 | 100 |

| 25 | 95 |

| 50 | 90 |

Potential Therapeutic Applications

Research indicates that targeting non-muscle myosin II with compounds like this compound may offer therapeutic benefits for various conditions, including cancer and neurodegenerative diseases. The ability to selectively disrupt myosin II-mediated cellular processes opens avenues for developing targeted treatments that minimize side effects associated with traditional therapies .

Wirkmechanismus

para-amino-Blebbistatin exerts its effects by binding to the myosin-ADP-Pi complex and interfering with phosphate release. This selective inhibition of myosin II activity disrupts the ATPase activity of myosin, thereby affecting various cellular processes that rely on myosin II function . The molecular targets and pathways involved include the actin-myosin interaction, which is crucial for muscle contraction and other cellular movements .

Vergleich Mit ähnlichen Verbindungen

Blebbistatin: The parent compound from which para-amino-Blebbistatin is derived.

para-Nitroblebbistatin: Another derivative of blebbistatin, known for its non-cytotoxic and photostable properties.

Uniqueness: this compound stands out due to its enhanced water solubility, non-fluorescent nature, and photostability. These properties make it a more suitable candidate for various research applications, especially those involving live cell imaging and high-concentration experiments .

Biologische Aktivität

Para-amino-Blebbistatin (AmBleb) is a derivative of the well-known myosin inhibitor, blebbistatin, which has gained attention due to its enhanced solubility, photostability, and reduced cytotoxicity. This compound is particularly valuable in biological research for studying myosin II isoforms and their roles in cellular processes.

This compound is synthesized by reducing para-nitroblebbistatin using ammonium formate in the presence of palladium black catalyst. This modification results in a compound that retains the myosin inhibitory properties of its predecessors while significantly improving its solubility—over 40 times greater than that of blebbistatin and para-nitroblebbistatin .

| Property | Value |

|---|---|

| Solubility | >40x higher than blebbistatin |

| Phototoxicity | Non-phototoxic |

| Cytotoxicity | Non-cytotoxic |

| Fluorescence | Non-fluorescent |

This compound functions primarily as an inhibitor of myosin II ATPase activity. It effectively decreases both basal and actin-activated ATPase activities in various myosin isoforms, including rabbit skeletal muscle myosin S1 and Dictyostelium discoideum myosin II motor domains. The IC50 values for AmBleb have been reported to be similar to those of para-nitroblebbistatin, indicating comparable potency but with improved safety profiles .

Biological Activity

The biological activity of this compound has been extensively studied, revealing its effects on cell proliferation, migration, and cytokinesis. Notably, it inhibits cytokinesis in HeLa cells at concentrations that do not induce significant cytotoxicity.

Table 2: Inhibition of Cell Proliferation by this compound

| Concentration (μM) | Cell Proliferation Inhibition (%) |

|---|---|

| 0 | 0 |

| 25 | 100 |

| 50 | 100 |

In a study involving HeLa cells, exposure to 25 or 50 μM concentrations resulted in complete inhibition of cell division over three days, demonstrating its potential as a tool for studying cell cycle dynamics .

Case Studies

Recent research has highlighted the practical applications of this compound in live-cell imaging and drug discovery:

- Heart Development Studies : In embryonic studies, treatment with 100 μM this compound effectively inhibited heart contractions, allowing for clearer imaging without motion artifacts .

- Cancer Research : The compound's ability to inhibit directed cell migration suggests potential applications in cancer therapy, where controlling cell movement is crucial for metastasis prevention .

Eigenschaften

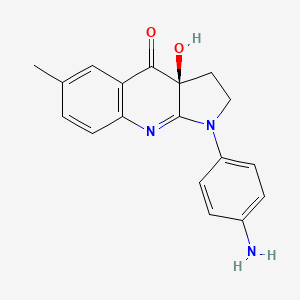

IUPAC Name |

(3aS)-1-(4-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-21(17(18)20-15)13-5-3-12(19)4-6-13/h2-7,10,23H,8-9,19H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWLZINJPRNWFF-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336358 | |

| Record name | para-amino-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097734-03-5 | |

| Record name | para-amino-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.